

The Metabolic Conversion of GS-704277 to GS-441524: A Technical Overview

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Compound of Interest

Compound Name: GS-704277

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This technical guide provides an in-depth analysis of the metabolic conversion of **GS-704277**, an intermediate metabolite of the antiviral prodrug Remdesivir (RDV), to its nucleoside analog GS-441524. Understanding this critical step in the metabolic cascade of Remdesivir is essential for comprehending its pharmacokinetics, efficacy, and overall therapeutic profile.

Introduction to the Metabolic Pathway

Remdesivir is a phosphoramidate prodrug designed to deliver its active nucleoside triphosphate form, GS-443902, into target cells.[1][2] The metabolic activation of Remdesivir is a multi-step process involving several enzymatic conversions. Following intravenous administration, Remdesivir is rapidly metabolized in plasma and intracellularly to **GS-704277**. [3][4][5][6][7] This alanine metabolite is then further hydrolyzed to a monophosphate intermediate, which can subsequently be dephosphorylated to form the more stable nucleoside metabolite, GS-441524.[1][6] GS-441524 is the primary circulating metabolite of Remdesivir and has a significantly longer half-life.[8]

The key enzyme responsible for the hydrolysis of the phosphoramidate bond in the precursor to the monophosphate form of GS-441524 is the Histidine Triad Nucleotide-binding Protein 1 (HINT1).[1] This intracellular enzyme plays a crucial role in the bioactivation pathway of Remdesivir.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for **GS-704277** and GS-441524 following the administration of Remdesivir in healthy human subjects.

Table 1: Pharmacokinetic Parameters of **GS-704277** and GS-441524

Parameter	GS-704277	GS-441524	Reference
Half-life ($t_{1/2}$)	~1.3 hours	~27 hours	
Time to Maximum Concentration (T_{max})	~0.75 - 2.0 hours	~1.51 - 2.0 hours	
Plasma Protein Binding	1%	2%	

Table 2: Plasma Concentrations of **GS-704277** and GS-441524 after a Single 150 mg IV Dose of Remdesivir

Time Point	GS-704277 (ng/mL)	GS-441524 (ng/mL)	Reference
0.5 h	246 (mean)	-	
1 h	-	145 (mean C_{max})	
24 h	Below limit of quantification	~69.2 (C_{trough})	

Note: Data is compiled from studies in healthy volunteers and may vary in patient populations.

Experimental Protocols

In Vitro Conversion of **GS-704277** to GS-441524 via HINT1 Hydrolysis

This protocol describes a general procedure for demonstrating the enzymatic conversion of a phosphoramidate metabolite, analogous to **GS-704277**, by recombinant human HINT1.

Materials:

- Recombinant human HINT1 enzyme
- **GS-704277** (or a suitable phosphoramidate substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
- Quenching solution (e.g., acetonitrile or methanol with an internal standard)
- LC-MS/MS system for analysis

Procedure:

- Prepare a stock solution of **GS-704277** in a suitable solvent (e.g., DMSO).
- Dilute the recombinant HINT1 enzyme to the desired concentration in the assay buffer.
- In a microcentrifuge tube, combine the assay buffer and the HINT1 enzyme solution. Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the **GS-704277** substrate to the enzyme mixture. The final substrate concentration should be within the linear range of the enzyme's activity.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).
- At each time point, terminate the reaction by adding an equal volume of cold quenching solution.
- Centrifuge the samples to precipitate the enzyme and other proteins.
- Analyze the supernatant for the presence of GS-441524 (and the disappearance of **GS-704277**) using a validated LC-MS/MS method.

Quantification of **GS-704277** and **GS-441524** in Human Plasma by LC-MS/MS

This protocol outlines the key steps for the simultaneous quantification of **GS-704277** and GS-441524 in human plasma samples.

Sample Preparation:

- Thaw frozen plasma samples on ice.
- To a 100 μ L aliquot of plasma, add a protein precipitation agent (e.g., 300 μ L of acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analytes).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

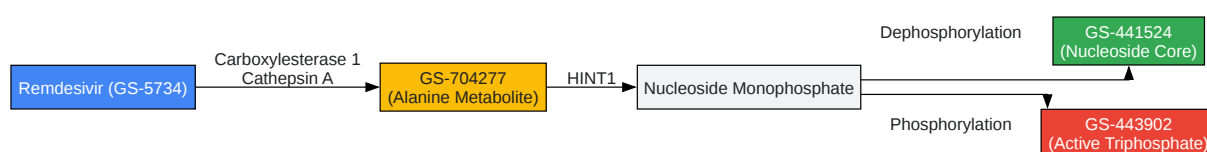
LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 μ m).[\[3\]](#)[\[5\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient elution to separate the analytes from endogenous plasma components.
 - Flow Rate: 0.3 - 0.5 mL/min.
- Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **GS-704277**, GS-441524, and the internal standard.

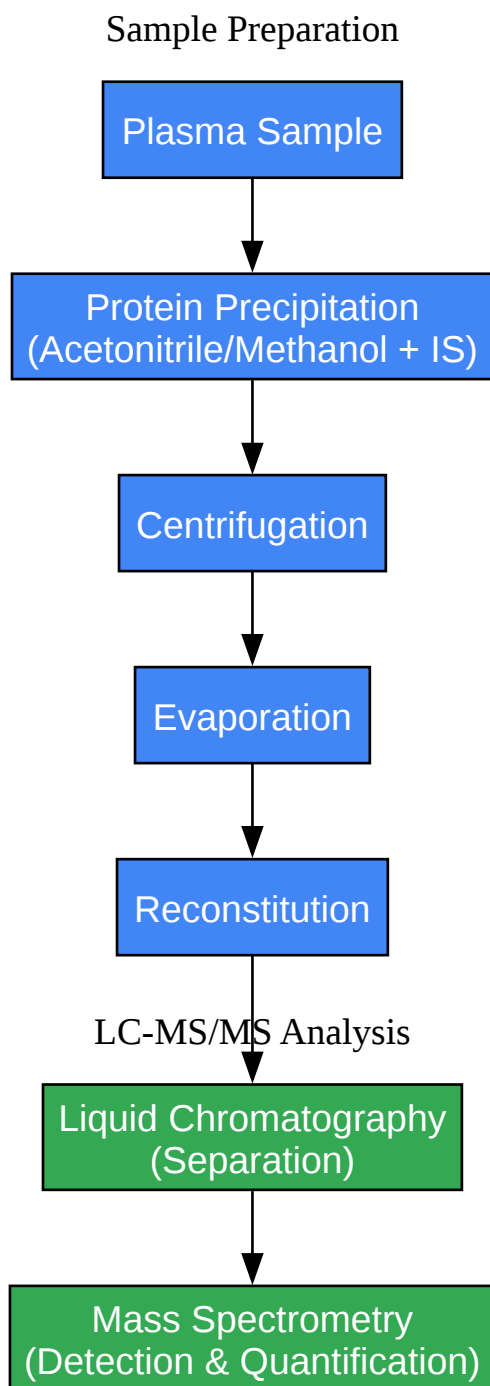
Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow.



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Caption: Metabolic activation pathway of Remdesivir.



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Caption: General workflow for LC-MS/MS analysis of plasma samples.

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